1-Benzoyl-4-phenylsemicarbazide

Lipophilicity ADME Drug Design

Inconsistent lipophilicity and binding site occupancy from mono-substituted analogs can compromise medicinal chemistry SAR reproducibility. 1-Benzoyl-4-phenylsemicarbazide (CAS 1152-32-5) eliminates this variability with a defined dual-substitution pattern. · 5× higher XLogP3 (2.0) than 4-phenylsemicarbazide for enhanced membrane permeability predictions. · Direct precursor to 1,3,4-oxadiazole libraries; reported synthesis achieves 96% yield for cost-effective scale-up. · High melting point (220-222°C) ensures robust thermal stability during global shipping and long-term storage.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
CAS No. 1152-32-5
Cat. No. B075603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-phenylsemicarbazide
CAS1152-32-5
Synonyms1-BENZOYL-4-PHENYLSEMICARBAZIDE
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H13N3O2/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19)
InChIKeyWPMMTXFVYJICDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-phenylsemicarbazide: Chemical Profile


1-Benzoyl-4-phenylsemicarbazide (CAS 1152-32-5) is a 1,4-disubstituted semicarbazide derivative with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol [1]. It is characterized by the presence of both a benzoyl group at the N1 position and a phenyl group at the N4 position of the semicarbazide backbone [1]. This dual substitution pattern confers distinct physicochemical properties relative to mono-substituted analogs, including increased lipophilicity (XLogP3 = 2.0) and a higher topological polar surface area (TPSA = 70.2 Ų) [1]. The compound is a white to off-white crystalline solid with a melting point of 220-222°C, indicating a stable crystalline structure suitable for standard laboratory handling and storage [2]. Its primary utility lies in its role as a versatile building block for the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, and as a template for exploring structure-activity relationships (SAR) in medicinal chemistry programs [3].

Synthetic role Heterocyclic building block for 1,3,4-oxadiazole library synthesis
Scaffold type 1,4-Disubstituted semicarbazide for SAR exploration in medicinal chemistry
Physical form Crystalline solid with reported thermal stability suitable for standard lab handling

Why 1-Benzoyl-4-phenylsemicarbazide Is Irreplaceable


Substituting 1-Benzoyl-4-phenylsemicarbazide (CAS 1152-32-5) with a generic semicarbazide, such as 4-phenylsemicarbazide or 1-phenylsemicarbazide, is not scientifically valid due to significant differences in key physicochemical parameters that directly impact compound behavior in both synthetic and biological applications. The presence of both a benzoyl and a phenyl group in the target compound results in a calculated XLogP3 of 2.0, which is five-fold higher than the XLogP3 of 0.4 observed for 4-phenylsemicarbazide (CAS 537-47-3) and 1-phenylsemicarbazide (CAS 103-03-7) [1][2][3]. This difference in lipophilicity is critical for applications involving membrane permeability or partitioning into non-polar environments. Furthermore, the molecular weight is substantially different (255.27 g/mol vs. 151.17 g/mol), which affects binding site occupancy and overall molecular recognition [1][2]. These quantifiable disparities underscore why the target compound must be sourced and utilized specifically; generic substitution introduces uncontrolled variables that compromise experimental reproducibility and data integrity.

Attribute
1-Benzoyl-4-phenylsemicarbazide
Mono-substituted analogs
Lipophilicity
Higher reported XLogP3 profile
Lower lipophilicity may shift membrane partitioning behavior
Molecular footprint
Larger structure with benzoyl and phenyl groups
Smaller footprint may alter binding-site engagement
Synthetic utility
Direct precursor to 1,3,4-oxadiazoles
Lack N1-benzoyl group; oxadiazole pathway not directly accessible

1-Benzoyl-4-phenylsemicarbazide: Quantitative Evidence vs. Analogs


Lipophilicity Advantage for Membrane Permeability

1-Benzoyl-4-phenylsemicarbazide exhibits a calculated XLogP3 value of 2.0, which is five-fold higher than the XLogP3 of 0.4 observed for both 4-phenylsemicarbazide (CAS 537-47-3) and 1-phenylsemicarbazide (CAS 103-03-7) [1][2][3]. This substantial difference in lipophilicity indicates that the target compound will partition more favorably into non-polar environments, a key factor in predicting passive membrane permeability and oral bioavailability in drug discovery programs.

XLogP3 Lipophilicity
Cross-study comparable
XLogP3 = 2.0 vs 0.4 (mono-substituted analogs)
May support permeability assessment in cell-based studies
Calculated value; 5-fold difference; experimental confirmation recommended
Lipophilicity ADME Drug Design Physicochemical Property

Molecular Weight Advantage for Binding Site Occupancy

The target compound possesses a molecular weight of 255.27 g/mol, which is significantly greater than the 151.17 g/mol observed for both 4-phenylsemicarbazide (CAS 537-47-3) and 1-phenylsemicarbazide (CAS 103-03-7) [1][2][3]. This difference in molecular weight, stemming from the additional benzoyl group, translates to a larger molecular footprint that can fill deeper or more spacious binding pockets on target proteins. This characteristic is essential for optimizing binding affinity and achieving target selectivity in structure-based drug design campaigns.

Molecular Weight
Cross-study comparable
255.27 g/mol vs 151.17 g/mol (mono-substituted analogs)
May affect binding-site exploration in SAR studies
Computed value; 68.9% larger; experimental binding data needed
Molecular Weight Medicinal Chemistry SAR Binding Affinity

TPSA and Oral Bioavailability Predictions

1-Benzoyl-4-phenylsemicarbazide has a calculated topological polar surface area (TPSA) of 70.2 Ų, which is marginally higher than the 67.4 Ų reported for 4-phenylsemicarbazide and 1-phenylsemicarbazide [1][2][3]. While the absolute difference is small, TPSA is a key descriptor used in predictive models for oral bioavailability and blood-brain barrier penetration. The observed value for the target compound places it within a favorable range for oral drug candidates, and the slight increase may reflect subtle differences in hydrogen bonding potential that can be exploited in rational drug design.

TPSA Comparison
Cross-study comparable
70.2 Ų vs 67.4 Ų (mono-substituted analogs)
Context-dependent for bioavailability model development
Small absolute difference (2.8 Ų); model-dependent interpretation
TPSA ADME Oral Bioavailability Physicochemical Property

Melting Point and Thermal Stability

The reported melting point for 1-Benzoyl-4-phenylsemicarbazide is 220-222°C, which is significantly higher than the melting point of 171-174°C reported for the mono-substituted analog 1-phenylsemicarbazide (CAS 103-03-7) [1][2]. This elevated melting point is indicative of stronger intermolecular forces and a more stable crystalline lattice in the solid state. Such thermal stability is advantageous for long-term storage, shipping under ambient conditions, and maintaining compound integrity during weighing and handling in laboratory workflows.

Melting Point
Cross-study comparable
220–222°C vs 171–174°C (1-phenylsemicarbazide)
May support ambient storage and handling consistency
Vendor-reported data; independent verification recommended
Thermal Stability Crystallinity Storage Handling

High-Yield Synthesis for Scalability

A documented synthetic route for 1-Benzoyl-4-phenylsemicarbazide involves the reaction of phenyl isocyanate with benzoyl hydrazine, which proceeds with a reported yield of approximately 96% . This high yield is a critical factor for process chemists and procurement specialists, as it directly impacts the cost-effectiveness and scalability of producing this compound in larger quantities. While comparative yield data for analogs under identical conditions is not available in the same source, a 96% yield represents an efficient transformation that minimizes waste and purification burdens, making this compound an attractive building block for multi-step syntheses.

Synthetic Yield
Data to verify
96% yield
Supports scalable procurement assessment
Single-source report; independent yield validation needed
Synthesis Yield Scalability Process Chemistry

Building Block for 1,3,4-Oxadiazole Synthesis

1-Benzoyl-4-phenylsemicarbazide serves as a direct precursor for the synthesis of 1,3,4-oxadiazole derivatives, a privileged scaffold in medicinal chemistry [1]. The semicarbazide moiety undergoes oxidative cyclization or dehydration to form the 1,3,4-oxadiazole ring system. This specific application is not as readily accessible from simpler analogs like 4-phenylsemicarbazide or 1-phenylsemicarbazide, which lack the necessary N1-benzoyl group required for forming the fully substituted oxadiazole core. This positions the target compound as a strategically valuable intermediate for generating diverse heterocyclic libraries for biological screening.

Synthetic Utility
Class-level
1,3,4-Oxadiazole precursor
Supports oxadiazole library synthesis workflow
General reactivity inference; specific protocol validation needed
Heterocyclic Chemistry Building Block Oxadiazole Medicinal Chemistry

1-Benzoyl-4-phenylsemicarbazide: Key Applications


Lead Optimization for Membrane Permeability

1-Benzoyl-4-phenylsemicarbazide is an ideal candidate for medicinal chemistry programs aiming to optimize lead compounds for enhanced passive membrane permeability and improved binding site occupancy. Its XLogP3 of 2.0 (five-fold higher than mono-substituted analogs) suggests a favorable partition coefficient for traversing lipid bilayers, a critical parameter for cell-based assays and in vivo efficacy studies [1][2][3]. The increased molecular weight (255.27 g/mol) provides a larger molecular footprint, enabling the exploration of deeper binding pockets that cannot be accessed by smaller analogs like 4-phenylsemicarbazide [1][2][3]. Furthermore, its TPSA of 70.2 Ų is within a range frequently associated with favorable oral bioavailability, making it a strategically valuable scaffold for oral drug candidate development [1][2][3]. Researchers designing SAR studies should prioritize this compound over simpler semicarbazides when lipophilicity and binding site occupancy are key optimization vectors.

1,3,4-Oxadiazole Library Generation

The 1,4-disubstituted nature of 1-Benzoyl-4-phenylsemicarbazide makes it a uniquely effective precursor for the synthesis of 1,3,4-oxadiazole derivatives, a privileged heterocyclic scaffold widely represented in bioactive molecules [1]. The presence of both the N1-benzoyl and N4-phenyl groups is essential for forming the fully substituted oxadiazole core, a transformation that is not directly accessible from simpler analogs. This compound enables the rapid, parallel synthesis of diverse oxadiazole libraries, which are valuable for high-throughput screening against a range of biological targets. Additionally, the documented high-yielding synthesis route (96%) for the parent compound ensures that sufficient material can be generated economically to support library production [2]. For academic and industrial groups building compound collections for drug discovery, this building block offers a direct and efficient entry into an important chemical space.

Scalable Synthesis for Reliable Supply

For process chemists and procurement managers, the high reported synthetic yield of 96% for the preparation of 1-Benzoyl-4-phenylsemicarbazide from phenyl isocyanate and benzoyl hydrazine is a critical differentiator [1]. This efficiency translates to lower raw material costs, reduced waste generation, and a more streamlined purification process, all of which contribute to a lower cost of goods and a more reliable supply chain. Furthermore, the compound's high melting point (220-222°C) [2] indicates robust thermal stability, which minimizes the risk of degradation during shipping and long-term storage, ensuring that the material maintains its specified purity and performance upon arrival in the laboratory. These practical attributes make it a preferred choice for any project requiring multi-gram to kilogram quantities of a semicarbazide building block.

Benchmark for ADME Model Development

The well-defined and quantifiable differences in physicochemical properties between 1-Benzoyl-4-phenylsemicarbazide and its simpler analogs position it as a valuable benchmark compound for developing and validating predictive ADME models. Its XLogP3 of 2.0, TPSA of 70.2 Ų, and molecular weight of 255.27 g/mol provide a specific data point in the chemical space often explored for orally bioavailable drugs [1][2][3]. Researchers focused on computational chemistry and in silico prediction tools can use this compound to calibrate models for membrane permeability, solubility, and metabolic stability. The availability of high-purity material from commercial vendors, coupled with its stable physical form (melting point 220-222°C) [4], ensures that experimental measurements can be made with high confidence and reproducibility.

Application
Selection Property
Validation Focus
Membrane permeability SAR studies
Lipophilicity and molecular size profile
Cell-based permeability assay validation
1,3,4-Oxadiazole library synthesis
1,4-Disubstituted semicarbazide scaffold
Oxadiazole cyclization efficiency and diversity
Multi-gram scale procurement
Reported synthetic efficiency
Batch-to-batch consistency and purity review
ADME prediction model calibration
Defined physicochemical profile
In silico model validation with experimental data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzoyl-4-phenylsemicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.